4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxypyridine group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 4-methoxypyridine with piperidine-4-carbonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxypyridine group can be oxidized to form corresponding N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxypyridin-2-yl)aminopiperidine-1-carbonitrile: Similar structure with an amino group instead of a carbonitrile group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine: Contains additional chloro and trifluoromethyl groups.
Uniqueness
4-(4-Methoxypyridin-2-yl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(4-methoxypyridin-2-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-10-2-5-15-11(8-10)12(9-13)3-6-14-7-4-12/h2,5,8,14H,3-4,6-7H2,1H3 |
InChI Key |
UMIDNOVOIDXWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CCNCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.